2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
Descripción
2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. The trifluoroethoxy substituent at the 2-position confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. This compound is structurally analogous to several pharmacologically active derivatives targeting enzymes like HIV-1 integrase, RORγt, and mGlu5 receptors .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEXDVMMNWIJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide. Flecainide is a class Ic antiarrhythmic agent. It primarily targets the Nav1.5 sodium channel in the heart. This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.
Mode of Action
Flecainide works by blocking the Nav1.5 sodium channel in the heart, slowing the upstroke of the cardiac action potential. This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability". Given the structural similarity, it’s plausible that “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have a similar mode of action.
Biochemical Pathways
The blockade of Nav1.5 sodium channels by Flecainide affects the action potential of cardiac cells, which in turn influences the electrical conduction pathways within the heart. This can help restore normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias.
Pharmacokinetics
Flecainide has a bioavailability of 95% and is 40% protein-bound. The compound is excreted via the kidneys. Given the structural similarity, “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have similar ADME properties.
Result of Action
The result of Flecainide’s action is the restoration of normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias.
Action Environment
The action of Flecainide, and likely “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine”, can be influenced by various environmental factors. For instance, certain drug interactions can affect its efficacy and stability. Also, it’s worth noting that the compound’s action may be influenced by the patient’s physiological state, such as kidney function, which can affect drug excretion.
Actividad Biológica
2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14F3N
- Molecular Weight : 253.25 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
Biological Activity Overview
The biological activity of naphthyridine derivatives has been widely studied. Compounds in this class exhibit various pharmacological effects including:
- Anticancer Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives show significant antibacterial and antifungal properties.
- Neurological Activity : Naphthyridine compounds may affect the central nervous system and exhibit neuroprotective effects.
The mechanisms by which 2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound might influence pathways such as apoptosis and inflammation.
- DNA Interaction : Some naphthyridine derivatives intercalate with DNA, affecting replication and transcription processes.
Anticancer Research
A study highlighted the anticancer potential of naphthyridine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : H1299 (lung cancer), HeLa (cervical cancer), and CEM-SS (T-lymphoblastic leukemia).
- Findings : The compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL across different cell lines .
Antimicrobial Studies
Another research focused on the antimicrobial properties:
- Tested Microorganisms : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant inhibition zones compared to control groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N |
| Molecular Weight | 253.25 g/mol |
| Anticancer IC50 (H1299) | 10.47 μg/mL |
| Anticancer IC50 (HeLa) | 15.03 μg/mL |
| Antimicrobial Activity | Significant against S. aureus and E. coli |
Comparación Con Compuestos Similares
Key Observations :
- Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in the target compound likely improves lipophilicity and metabolic resistance compared to methoxy derivatives like TAK-828F, which exhibit high oral bioavailability but shorter half-lives .
- Trifluoromethyl vs. Trifluoroethoxy : The 3-CF₃ substitution in CCR2 antagonists enhances electron-withdrawing effects, critical for receptor binding, whereas the 2-OCH₂CF₃ group may favor steric interactions with hydrophobic enzyme pockets .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
